1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane
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Overview
Description
1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane is an organosilicon compound characterized by the presence of two oxirane (epoxy) groups attached to a disiloxane backbone. This compound is known for its unique chemical properties, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane can be synthesized through the hydrosilylation reaction of 1,1,3,3-tetramethyldisiloxane with allyl glycidyl ether. The reaction typically occurs in the presence of a platinum catalyst at elevated temperatures (around 90°C) to facilitate the addition of the allyl group to the silicon-hydrogen bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane undergoes various chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds.
Epoxide Ring-Opening: The oxirane groups can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions:
Hydrosilylation: Platinum or rhodium catalysts are commonly used under mild to moderate temperatures.
Epoxide Ring-Opening: Acidic or basic conditions can be employed, depending on the nucleophile used.
Major Products Formed:
Hydrosilylation: Mono-functionalized siloxane derivatives.
Epoxide Ring-Opening: Hydroxyalkyl or aminoalkyl siloxanes, depending on the nucleophile.
Scientific Research Applications
1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane involves the interaction of its oxirane groups with nucleophiles, leading to ring-opening reactions. The disiloxane backbone provides stability and flexibility, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
- 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane
- 1,1,3,3-Tetramethyl-1,3-bis[(3-glycidyloxy)propyl]disiloxane
Uniqueness: 1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane is unique due to the presence of oxirane groups, which provide reactive sites for various chemical modifications. This makes it highly versatile for applications in polymer synthesis, material science, and biological research.
Properties
CAS No. |
114626-07-2 |
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Molecular Formula |
C10H22O3Si2 |
Molecular Weight |
246.45 g/mol |
IUPAC Name |
[dimethyl(oxiran-2-ylmethyl)silyl]oxy-dimethyl-(oxiran-2-ylmethyl)silane |
InChI |
InChI=1S/C10H22O3Si2/c1-14(2,7-9-5-11-9)13-15(3,4)8-10-6-12-10/h9-10H,5-8H2,1-4H3 |
InChI Key |
FOQWBGMGPGPYHS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CC1CO1)O[Si](C)(C)CC2CO2 |
Origin of Product |
United States |
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